molecular formula C19H21N3O3S2 B11222759 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11222759
M. Wt: 403.5 g/mol
InChI Key: ZQFQGNDLJRWBGK-UHFFFAOYSA-N
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Description

2-({3-BUTYL-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a butyl group, and a methoxyphenylacetamide moiety

Preparation Methods

The synthesis of 2-({3-BUTYL-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the butyl group and the methoxyphenylacetamide moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the thieno[3,2-d]pyrimidine core.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-({3-BUTYL-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({3-BUTYL-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

When compared to other similar compounds, 2-({3-BUTYL-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE stands out due to its unique structural features and diverse applications. Similar compounds include:

    4-{5-tert-butyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid: This compound shares the thieno[3,2-d]pyrimidine core but differs in its substituents and functional groups.

    Thieno[3,2-d]pyrimidine derivatives: Various derivatives of thieno[3,2-d]pyrimidine have been studied for their biological activities and synthetic applications.

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H21N3O3S2/c1-3-4-10-22-18(24)17-14(9-11-26-17)21-19(22)27-12-16(23)20-13-7-5-6-8-15(13)25-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23)

InChI Key

ZQFQGNDLJRWBGK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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